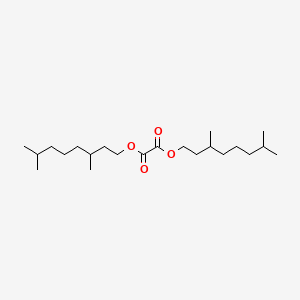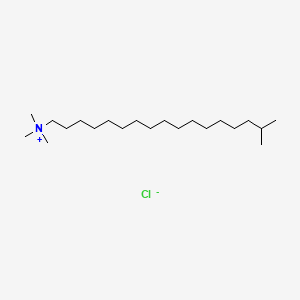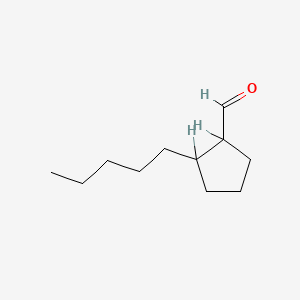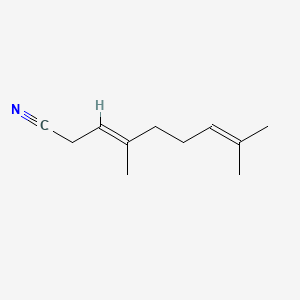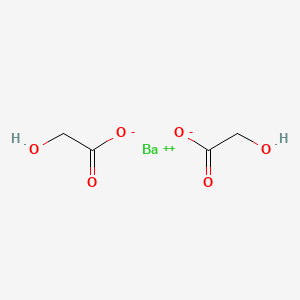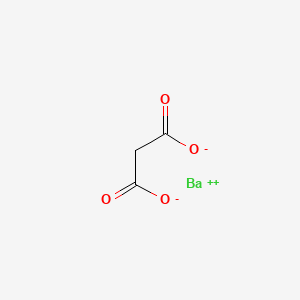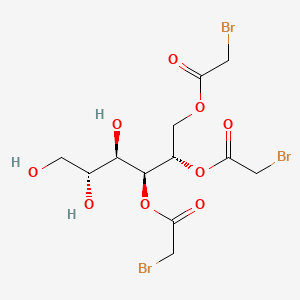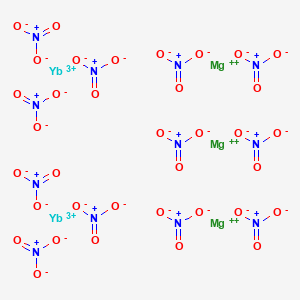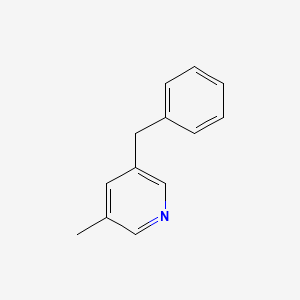
5-Benzyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions . Another method includes the use of Grignard reagents, where benzylmagnesium chloride reacts with 3-methylpyridine N-oxide, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated, sulfonated, or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-methylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and methyl groups influence its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methylpyridine: Lacks the benzyl group, resulting in different chemical properties and applications.
5-Benzylpyridine: Lacks the methyl group, affecting its reactivity and biological activity.
2-Benzyl-3-methylpyridine: Similar structure but with the benzyl group at the 2-position, leading to different steric and electronic effects.
Uniqueness: 5-Benzyl-3-methylpyridine’s unique combination of benzyl and methyl groups at specific positions on the pyridine ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
74271-42-4 |
|---|---|
Molekularformel |
C13H13N |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3-benzyl-5-methylpyridine |
InChI |
InChI=1S/C13H13N/c1-11-7-13(10-14-9-11)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3 |
InChI-Schlüssel |
UCWQMPICSBZRLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



